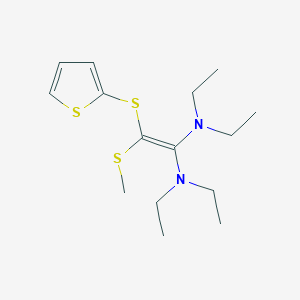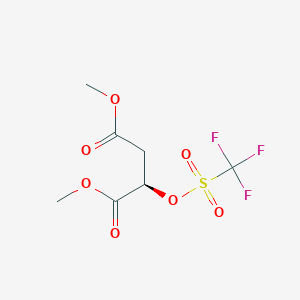
Dimethyl (r)-malate o-triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ®-malate o-triflate is an organic compound that belongs to the class of triflates, which are known for their excellent leaving group properties in organic synthesis. The compound is characterized by the presence of a triflate group (trifluoromethanesulfonate) attached to the dimethyl ester of ®-malic acid. This compound is of significant interest in synthetic organic chemistry due to its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl ®-malate o-triflate can be synthesized through the reaction of dimethyl ®-malate with triflic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:
Dimethyl (r)-malate+Triflic anhydride→Dimethyl (r)-malate o-triflate+By-products
Industrial Production Methods
In an industrial setting, the production of dimethyl ®-malate o-triflate may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to consistent product quality and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl ®-malate o-triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, where it acts as a coupling partner with boronic acids or alkenes.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Heck coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide, while a Suzuki coupling reaction with a boronic acid may produce a biaryl compound.
Applications De Recherche Scientifique
Dimethyl ®-malate o-triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of dimethyl ®-malate o-triflate involves the activation of the triflate group, which facilitates various chemical transformations. The triflate group acts as a leaving group, allowing nucleophiles to attack the electrophilic center, leading to the formation of new bonds. This mechanism is crucial in coupling reactions, where the triflate group is replaced by a new substituent, resulting in the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl triflate: Similar in structure but with a methyl group instead of the dimethyl ®-malate moiety.
Nonaflate: Contains a nonafluorobutanesulfonate group instead of the triflate group.
Trifluoromethanesulfonic acid: The parent acid of the triflate group, used in various chemical reactions.
Uniqueness
Dimethyl ®-malate o-triflate is unique due to its specific structure, which combines the reactivity of the triflate group with the chirality of the ®-malate moiety. This combination allows for selective and efficient chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
171049-36-8 |
|---|---|
Formule moléculaire |
C7H9F3O7S |
Poids moléculaire |
294.20 g/mol |
Nom IUPAC |
dimethyl (2R)-2-(trifluoromethylsulfonyloxy)butanedioate |
InChI |
InChI=1S/C7H9F3O7S/c1-15-5(11)3-4(6(12)16-2)17-18(13,14)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
VTGAHMHUTNTATF-SCSAIBSYSA-N |
SMILES isomérique |
COC(=O)C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
COC(=O)CC(C(=O)OC)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)
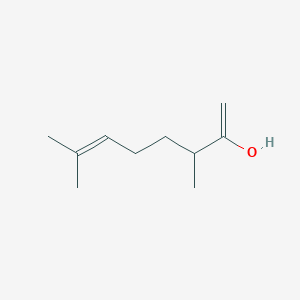
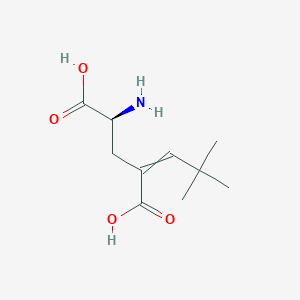
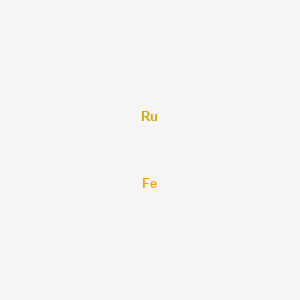
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
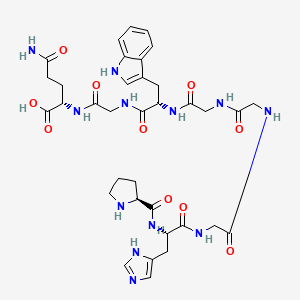
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
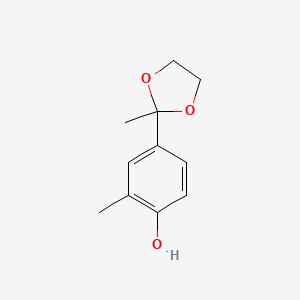
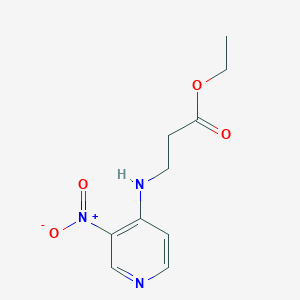
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
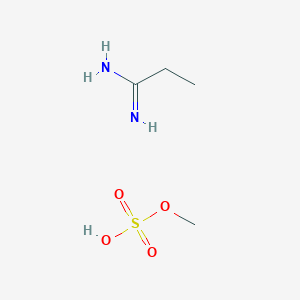
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
